molecular formula C7H7ClFNO2S B1621436 3-Chloro-5-fluoro-2-methylbenzenesulfonamide CAS No. 306937-31-5

3-Chloro-5-fluoro-2-methylbenzenesulfonamide

Cat. No. B1621436
M. Wt: 223.65 g/mol
InChI Key: GQXCKIZUZLAIPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of 3-Chloro-5-fluoro-2-methylbenzenesulfonamide consists of a benzene ring substituted with a chloro group, a fluoro group, a methyl group, and a sulfonamide group . The exact spatial arrangement of these groups can be determined through techniques like X-ray crystallography, but such data is not available in the current resources.

Scientific Research Applications

  • Synthesis and Application of Trifluoromethylpyridines

    • Field : Agrochemical and Pharmaceutical Industries .
    • Application : Trifluoromethylpyridine (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .
    • Methods : Various methods of synthesizing TFMP have been reported . For example, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in high demand .
    • Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
  • 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde

    • Field : Organic Chemistry .
    • Application : This compound is used as a chemical intermediate in the synthesis of other compounds .
    • Methods : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The outcomes of using this compound as an intermediate in chemical reactions would depend on the specific reactions and conditions .
  • Fluorinated Metal–Organic Frameworks (F-MOFs)

    • Field : Material Science .
    • Application : F-MOFs are a class of porous crystalline materials based on the ordered connection of metal centers or metal clusters by organic linkers with comprehensive functionalities . They have applications in gas sorption and separation .
    • Methods : The insertion of polar M–F and C–F bonds in the MOF structure may confer several advantages in terms of interaction with gaseous molecules .
    • Results : The compounds can find application in gas sorption and separation . In addition, hydrophobicity tends to increase compared to non-fluorinated analogues, resulting in an overall improvement in moisture stability .
  • Indole Derivatives

    • Field : Pharmaceutical Sciences .
    • Application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
    • Methods : Researchers synthesize various scaffolds of indole for screening different pharmacological activities .
    • Results : From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
  • α-Trifluoromethylstyrene Derivatives

    • Field : Organic Chemistry .
    • Application : α-Trifluoromethylstyrene derivatives are versatile synthetic intermediates for the preparation of more complex fluorinated compounds .
    • Methods : These compounds have been successfully utilized in C–F bond activation in a CF3 group, mainly including anionic SN2’-type substitution, cationic SN1’-type substitution .
    • Results : The outcomes of using these compounds as intermediates in chemical reactions would depend on the specific reactions and conditions .
  • β-Cyclodextrin-bonded Chiral Stationary Phase (CSP)
    • Field : Chromatography .
    • Application : A new type of β-cyclodextrin-bonded chiral stationary phase (CSP), partially substituted 3-chloro-5-methylphenylcarbamate- (3- (2-O-β-cyclodextrin)-2-hydroxypropoxy)-propylsilyl-appended silica particles (35CMP-CD-HPS), has been successfully synthesized and applied as CSP in HPLC under normal-phase, reversed-phase and polar organic mobile .
    • Methods : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The outcomes of using this compound as an intermediate in chemical reactions would depend on the specific reactions and conditions .

Safety And Hazards

3-Chloro-5-fluoro-2-methylbenzenesulfonamide may pose certain hazards. It has been classified as Aquatic Acute 1, Aquatic Chronic 1, Eye Irritant 2, Skin Irritant 2, and Skin Sensitizer 1 . Precautionary measures include avoiding release to the environment and wearing protective gloves and eye protection .

properties

IUPAC Name

3-chloro-5-fluoro-2-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClFNO2S/c1-4-6(8)2-5(9)3-7(4)13(10,11)12/h2-3H,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQXCKIZUZLAIPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Cl)F)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30378623
Record name 3-chloro-5-fluoro-2-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-fluoro-2-methylbenzenesulfonamide

CAS RN

306937-31-5
Record name 3-chloro-5-fluoro-2-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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